molecular formula C10H9N5 B12817391 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine

2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine

Cat. No.: B12817391
M. Wt: 199.21 g/mol
InChI Key: WFWFNMDMBOHUPT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and versatility in chemical reactions. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with 4-nitro-1,2-phenylenediamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the active sites of proteins. The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is unique due to its dual imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-imidazol-1-yl-1H-benzimidazol-4-amine

InChI

InChI=1S/C10H9N5/c11-7-2-1-3-8-9(7)14-10(13-8)15-5-4-12-6-15/h1-6H,11H2,(H,13,14)

InChI Key

WFWFNMDMBOHUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N3C=CN=C3)N

Origin of Product

United States

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